Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate is a complex organic compound with a molecular formula of C15H15ClF3N5O3 and a molecular weight of 405.76 g/mol. This compound is classified as a carbamate derivative, notable for its potential applications in medicinal chemistry and research. Its structure features a pyridine ring, which is significant in many pharmaceutical compounds due to its biological activity.
The synthesis of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can be achieved through several methods, often involving multi-step reactions to build the complex structure.
Technical details of the synthesis involve careful monitoring of reaction times and conditions to optimize yield and purity, often using techniques like thin-layer chromatography for analysis.
The molecular structure of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can be represented using various structural formulas:
InChI=1S/C15H15ClF3N5O3/c1-4-20-14(19)16-8-7-12(13(21)22)10(18)6-5-11(17)9(8)15(2,3)23
CC(=O)NCC(N=C(C#N)C(C(F)(F)F)Cl)=C1C=CC=C(C1)C(F)(F)F
This structure indicates multiple functional groups including an imine, carbamate, and trifluoromethyl substituents, which contribute to its chemical properties and biological activity.
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to study its mechanism of action.
The mechanism of action for ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate is not fully elucidated but is believed to involve interaction with specific biological targets:
Further studies are necessary to clarify its exact biological interactions and therapeutic potential.
The physical and chemical properties of ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate include:
Additional analyses such as melting point determination and spectral analysis (NMR, IR) are essential for characterizing this compound further.
Ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate has potential applications in various scientific fields:
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8